Thymidine-5'-diphosphate

Description

Definition and Significance in Nucleotide Biochemistry

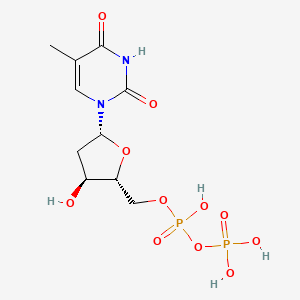

Thymidine-5'-diphosphate (B146983), commonly abbreviated as dTDP or TDP, is a deoxyribonucleotide diphosphate (B83284). wikipedia.org Structurally, it is an ester of pyrophosphoric acid linked to the 5' position of the deoxyribose sugar ring of the nucleoside thymidine (B127349). wikipedia.org The complete molecule consists of three components: the pyrimidine (B1678525) base thymine (B56734), a deoxyribose sugar, and a diphosphate group. biologyonline.com As a component of DNA, the "deoxy-" prefix is often implied and dropped from the name, though dTDP is the more formal designation to distinguish it from any potential ribose-containing counterparts. wikipedia.orgbiologyonline.com

In the realm of nucleotide biochemistry, dTDP holds a pivotal position as a key intermediate in pyrimidine metabolism. medchemexpress.com It is synthesized through the phosphorylation of thymidine-5'-monophosphate (dTMP) by the enzyme thymidylate kinase, a reaction that requires adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. medchemexpress.comacs.org Subsequently, dTDP serves as the direct precursor for thymidine-5'-triphosphate (dTTP), the building block incorporated into DNA during replication and repair. medchemexpress.com This conversion is catalyzed by nucleoside-diphosphate kinase. acs.org

Beyond its fundamental role in the pathway to DNA synthesis, dTDP is critically significant as a precursor for the biosynthesis of a wide array of dTDP-activated deoxysugars, particularly in bacteria. acs.orgnih.gov These specialized sugars are essential components of many secondary metabolites, including numerous antibiotics, anticancer agents, and bacterial cell surface antigens like lipopolysaccharides. acs.orgebi.ac.ukasm.org The enzymatic modification of dTDP-glucose, an activated form of glucose, initiates complex pathways leading to the formation of these unusual sugars, which are often crucial for the biological activity of the parent natural product. acs.orgnih.gov

Table 1: Chemical Properties of this compound (dTDP)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₆N₂O₁₁P₂ | wikipedia.orgnih.gov |

| Molar Mass | 402.19 g/mol | wikipedia.orgnih.gov |

| IUPAC Name | [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | nih.gov |

| CAS Number | 491-97-4 | wikipedia.org |

| ChEBI ID | CHEBI:18075 | ebi.ac.uk |

Historical Perspectives in Nucleotide Research

The exploration of dTDP and its derivatives is rooted in the broader history of nucleotide research that blossomed in the mid-20th century. Following the elucidation of the structure of DNA, scientific focus intensified on the biosynthetic pathways of its constituent nucleotides. Key milestones in understanding the role of dTDP-activated sugars were achieved in 1961. Seminal studies by Pazur and Shuey, as well as Kornfeld and Glaser, described the enzymatic synthesis of thymidine diphosphate glucose (dTDP-glucose). wikipedia.org Their work identified and characterized the enzyme responsible, glucose-1-phosphate thymidylyltransferase (now also known as dTDP-glucose pyrophosphorylase), which catalyzes the reaction between dTTP and glucose-1-phosphate to form dTDP-glucose. wikipedia.org

These discoveries were foundational, establishing for the first time that thymidine-linked sugars were intermediates in metabolic pathways. wikipedia.org Specifically, Pazur and Shuey demonstrated the conversion of the newly synthesized dTDP-glucose into dTDP-rhamnose, revealing a novel pathway for the creation of deoxysugars. wikipedia.org Later mechanistic studies on glucose-1-phosphate thymidylyltransferase (RmlA) from bacteria revealed that the enzyme follows a sequential, ordered Bi-Bi reaction mechanism, where dTTP must bind to the enzyme before glucose-1-phosphate can bind. nih.gov This early work paved the way for decades of research into the diverse and complex world of deoxysugar biosynthesis, where dTDP was established as a central player.

Overview of Major Research Areas involving dTDP

Research involving this compound is extensive and primarily concentrated in a few key areas of biochemistry and biotechnology.

Biosynthesis of Deoxysugars: A major focus of research is the role of dTDP as the precursor for a vast family of dTDP-activated deoxysugars found in bacteria. acs.orgnih.gov These sugars are integral to the structure and function of many clinically important natural products. nih.gov Research in this area involves:

Pathway Elucidation: Identifying and characterizing the multi-enzyme pathways that convert the common intermediate, dTDP-4-keto-6-deoxy-D-glucose, into a diverse array of final sugar products like dTDP-L-rhamnose, dTDP-L-daunosamine, and dTDP-6-deoxy-β-D-allose. acs.orgoup.comfrontiersin.org

Enzyme Mechanism and Structure: Studying the enzymes that catalyze these transformations, such as dehydratases (e.g., RmlB), epimerases (e.g., RmlC), and reductases (e.g., RmlD). frontiersin.orgresearchgate.net Understanding their structure and catalytic mechanisms is crucial for applications in biocatalysis and synthetic biology. nih.govresearchgate.net For example, dTDP-glucose 4,6-dehydratase is known to catalyze the first committed step in these pathways. ebi.ac.ukwisc.edu

Glycoengineering: Using the knowledge of these pathways to genetically engineer microorganisms to produce novel glycosylated compounds. By introducing or modifying deoxysugar biosynthetic genes, researchers aim to create new antibiotics or other therapeutics with improved properties. acs.org

Therapeutic Targeting of dTDP-Dependent Pathways: Because the pathways for dTDP-deoxysugar biosynthesis are essential for the viability and virulence of many pathogenic bacteria but are absent in humans, their constituent enzymes are attractive targets for the development of new antibiotics. nih.govresearchgate.net The enzyme glucose-1-phosphate thymidylyltransferase (RmlA), which synthesizes dTDP-glucose, is the first enzyme in the dTDP-L-rhamnose pathway and is a subject of inhibitor design. nih.gov

Prodrug Activation: Thymidylate kinase, the enzyme that produces dTDP from dTMP, plays a crucial role in the activation of certain antiviral and anticancer nucleoside analogue prodrugs. acs.org For instance, the anti-HIV drug zidovudine (B1683550) (AZT) is phosphorylated to its monophosphate form, and its subsequent conversion to the diphosphate by human thymidylate kinase is the rate-limiting step in its activation pathway. acs.org Research focuses on understanding the kinetics and structural basis of these phosphorylation steps to design more effective therapeutic agents. acs.org

Table 2: Key Enzymes in dTDP Metabolism and Deoxysugar Biosynthesis

| Enzyme | Abbreviation / Gene | Function | Pathway | Source |

|---|---|---|---|---|

| Thymidylate Kinase | TMPK | Catalyzes the phosphorylation of dTMP to form dTDP. | Pyrimidine Synthesis, Prodrug Activation | medchemexpress.comacs.org |

| Glucose-1-phosphate thymidylyltransferase | RmlA / rffH | Catalyzes the formation of dTDP-D-glucose from dTTP and glucose-1-phosphate. | Deoxysugar Biosynthesis | wikipedia.orgnih.govuniprot.org |

| dTDP-D-glucose 4,6-dehydratase | RmlB | Catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. | Deoxysugar Biosynthesis | ebi.ac.ukfrontiersin.org |

| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | RmlC | Catalyzes the double epimerization of dTDP-4-keto-6-deoxy-glucose to form dTDP-4-keto-rhamnose. | dTDP-L-rhamnose Biosynthesis | frontiersin.org |

| dTDP-4-keto-L-rhamnose reductase | RmlD | Catalyzes the final reduction step to form dTDP-L-rhamnose. | dTDP-L-rhamnose Biosynthesis | frontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLXYODCHAELLY-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027011 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dTDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-97-4 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ3K1P45DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dTDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Thymidine 5 Diphosphate Metabolism and Homeostasis

Biosynthetic Pathways of dTDP

The cellular pool of dTDP is maintained through two primary routes: the de novo synthesis pathway, which builds the molecule from simpler precursors, and the salvage pathway, which recycles pre-existing thymidine (B127349).

De Novo Pyrimidine (B1678525) Synthesis Pathway and dTDP Formation

The de novo synthesis of pyrimidines is a fundamental metabolic process that provides the necessary precursors for nucleic acid synthesis. egyankosh.ac.in This pathway begins with simple molecules like bicarbonate, glutamine, and aspartate and culminates in the formation of uridine (B1682114) monophosphate (UMP). egyankosh.ac.in From UMP, a series of enzymatic reactions leads to the production of various pyrimidine nucleotides, including those of thymine (B56734).

The journey from UMP to dTDP involves several key steps. First, UMP is phosphorylated to uridine diphosphate (B83284) (UDP). Ribonucleotide reductase then converts UDP to deoxyuridine diphosphate (dUDP). libretexts.org This is a crucial step as it creates the deoxyribose sugar necessary for DNA. However, dTDP is not directly synthesized from dUDP. baseclick.eu Instead, dUDP is typically phosphorylated to dUTP, which is then hydrolyzed by dUTPase to deoxyuridine monophosphate (dUMP). baseclick.eu

The conversion of dUMP to deoxythymidine monophosphate (dTMP) is a hallmark of this pathway, catalyzed by the enzyme thymidylate synthase. nih.govdrugbank.com This enzyme methylates dUMP to form dTMP. drugbank.com Finally, dTMP is phosphorylated to dTDP, a reaction that will be discussed in more detail below. This de novo pathway is essential for providing a continuous supply of thymine nucleotides for DNA replication and repair, particularly in rapidly dividing cells.

Salvage Pathway of Thymidine and dTMP Phosphorylation to dTDP

In addition to de novo synthesis, cells employ a salvage pathway to recycle thymidine and its derivatives, conserving energy and resources. biologynotesonline.com This pathway is particularly important for cells to maintain a balanced supply of pyrimidine nucleotides for DNA synthesis. biologynotesonline.com

Enzymatic Conversion of dTMP to dTDP: Thymidylate Kinase Activity

The phosphorylation of dTMP to dTDP is catalyzed by the enzyme thymidylate kinase (TMPK), also known as dTMP kinase. nih.govprospecbio.comcreative-enzymes.com This enzyme plays a pivotal role, situated at the junction of the de novo and salvage pathways. drugbank.comcreative-enzymes.comdrugbank.com The reaction requires ATP as the preferred phosphate (B84403) donor and the presence of magnesium ions (Mg2+). medchemexpress.comnih.govcreative-enzymes.com

Thymidylate kinase is a homodimeric enzyme belonging to the nucleoside monophosphate (NMP) kinase family. creative-enzymes.com It exhibits high specificity for dTMP as a substrate. creative-enzymes.com The catalytic mechanism involves the transfer of the gamma-phosphate group from ATP to the 5'-phosphate of dTMP, yielding dTDP and ADP. creative-enzymes.comuniprot.org The activity of thymidylate kinase is crucial for cell proliferation and DNA synthesis. nih.gov

Conversion of dTDP to Deoxythymidine Triphosphate (dTTP)

The final step in the production of the immediate precursor for DNA polymerase is the conversion of dTDP to dTTP.

Role of Nucleoside Diphosphate Kinase (NDK) in dTTP Synthesis

The phosphorylation of dTDP to dTTP is carried out by the enzyme nucleoside diphosphate kinase (NDK). nih.govnih.gov NDK is a ubiquitous enzyme with broad substrate specificity, meaning it can catalyze the transfer of a phosphate group to various nucleoside diphosphates. almerja.com

The reaction involves the transfer of the terminal phosphate group from a nucleoside triphosphate (NTP), most commonly ATP, to dTDP, resulting in the formation of dTTP and a nucleoside diphosphate (NDP). nih.gov The reaction is reversible. nih.gov NDK's high activity in most cells ensures an adequate supply of dTTP for DNA replication and repair. almerja.com Interestingly, some studies suggest that adenylate kinase may also contribute to dTTP synthesis, highlighting the complexity of nucleotide metabolism. pnas.org

Catabolic Pathways of dTDP and Related Nucleotides

The cellular concentration of dTDP and other thymidine nucleotides is not only controlled by synthesis but also by degradation. The catabolism of pyrimidine nucleotides ultimately leads to the formation of non-toxic, soluble end products.

Enzymatic Degradation Mechanisms of Thymine Nucleotides

The breakdown of thymine, the nitrogenous base of thymidine nucleotides, is a multi-step enzymatic process that primarily occurs in the liver. creative-proteomics.com This pathway ensures that excess thymine is converted into water-soluble compounds that can be easily excreted. creative-proteomics.com

The initial and rate-limiting step in thymine catabolism is its reduction to dihydrothymine (B131461), a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD) . creative-proteomics.comresearchgate.net This enzyme is also responsible for the breakdown of uracil (B121893). creative-proteomics.com Following this reduction, dihydropyrimidinase (DHP) cleaves the dihydrothymine ring to form β-ureidoisobutyrate. creative-proteomics.comresearchgate.net The final step in this core pathway involves the action of β-ureidopropionase (UP) , which converts β-ureidoisobutyrate into β-aminoisobutyric acid (β-AIB), carbon dioxide (CO2), and ammonia (B1221849). creative-proteomics.comresearchgate.net These end products can then be further metabolized or excreted. creative-proteomics.com

| Enzyme | Substrate(s) | Product(s) |

| Dihydropyrimidine Dehydrogenase (DPD) | Thymine, Uracil | Dihydrothymine, Dihydrouracil (B119008) |

| Dihydropyrimidinase (DHP) | Dihydrothymine | β-ureidoisobutyrate |

| β-ureidopropionase (UP) | β-ureidoisobutyrate | β-aminoisobutyric acid (β-AIB), CO2, Ammonia |

Regulation of Pyrimidine Catabolism

The regulation of pyrimidine catabolism is essential for maintaining nucleotide homeostasis and ensuring the efficient recycling of nitrogen from pyrimidine bases. nih.gov This control is exerted at multiple levels, including the expression of the catabolic enzymes. In plants, for instance, the expression of genes encoding the pyrimidine degradation pathway (PYD genes) is influenced by the levels of pathway intermediates. nih.gov Uracil and dihydrouracil have been shown to induce the expression of these genes, while ammonia can act as a repressor. nih.gov This suggests a mechanism where the pathway's activity is modulated in response to the availability of its substrates and the cell's nitrogen status. nih.gov

Furthermore, the subcellular localization of the catabolic enzymes suggests a complex regulatory network. nih.gov The distribution of these enzymes across different cellular compartments, such as the plastids, secretory system, and cytosol in plant cells, points towards the involvement of transporters in moving intermediates between these locations, adding another layer of control over pyrimidine degradation. nih.gov

Cellular Regulation of dTDP Levels and Nucleotide Homeostasis

Maintaining a balanced pool of deoxyribonucleoside triphosphates (dNTPs), including dTTP, is paramount for cellular health. nih.govugr.es Perturbations in these pools can lead to genomic instability, replication stress, and have been implicated in various diseases, including cancer. nih.govnumberanalytics.com The cell employs a sophisticated network of regulatory mechanisms to tightly control dNTP levels, involving transcriptional control, post-translational modifications, and feedback loops. nih.govresearchgate.netnih.gov

Transcriptional and Post-Translational Control of dTDP-Related Enzymes

The expression of enzymes involved in both the synthesis and degradation of thymidine nucleotides is tightly regulated. Key enzymes in the de novo synthesis pathway, such as ribonucleotide reductase (RNR) and thymidylate synthase (TS), are subject to transcriptional control that often correlates with the cell cycle, with increased expression during the S phase to meet the demands of DNA replication. nih.govnih.gov

Post-translational modifications also play a crucial role in regulating the activity of these enzymes. nih.gov For example, phosphorylation can modulate the function of enzymes like CAD, a multifunctional protein involved in the initial steps of pyrimidine synthesis. nih.gov The activity of thymidine kinase 1 (TK1), a key enzyme in the salvage pathway, is also regulated through post-translational mechanisms and its localization within the cell. nih.govwikipedia.org

| Enzyme | Function in dTDP/dTTP Metabolism | Regulatory Mechanisms |

| Ribonucleotide Reductase (RNR) | Catalyzes the rate-limiting step in de novo dNTP synthesis. nih.gov | Transcriptional regulation, Allosteric regulation. nih.govnih.gov |

| Thymidylate Synthase (TS) | Converts dUMP to dTMP, a direct precursor of dTDP. nih.gov | Transcriptional regulation, Inhibition by nucleotide analogs. nih.gov |

| Thymidine Kinase 1 (TK1) | Phosphorylates thymidine in the salvage pathway to produce dTMP. nih.govwikipedia.org | Cell cycle-dependent expression, Post-translational modification. nih.govwikipedia.org |

| Dihydropyrimidine Dehydrogenase (DPD) | Initiates the catabolism of thymine. creative-proteomics.com | Transcriptional regulation by pathway intermediates. nih.gov |

Feedback Mechanisms in dTDP Metabolism

Feedback inhibition is a fundamental mechanism for regulating metabolic pathways, and pyrimidine metabolism is no exception. creative-proteomics.com The end products of a pathway often act as allosteric inhibitors of key enzymes earlier in the sequence, preventing the overproduction of metabolites.

In the de novo pyrimidine synthesis pathway, the final product, cytidine (B196190) triphosphate (CTP), provides feedback inhibition to CTP synthetase, the enzyme that converts UTP to CTP. creative-proteomics.com Similarly, UTP can inhibit carbamoyl (B1232498) phosphate synthetase II (CPS II), the enzyme catalyzing the first committed step of the pathway. creative-proteomics.com

In the context of dTDP-activated sugar biosynthesis, which is crucial in many bacteria, the final product, dTDP-L-rhamnose, acts as a feedback inhibitor of the first enzyme in its pathway, glucose-1-phosphate thymidylyltransferase (RmlA). researchgate.netnih.gov This inhibition is complex, exhibiting both competitive and non-competitive characteristics, and serves as the primary control point for the entire pathway. nih.gov This intricate regulation ensures that the production of these specialized sugars is tightly coupled to cellular demand. researchgate.netresearchgate.net

The balance of dNTP pools is also maintained through the interplay of synthesis and degradation. Enzymes like SAMHD1, a dNTP triphosphohydrolase, contribute to nucleotide homeostasis by breaking down dNTPs, thus opposing the synthetic pathways. nih.govbiologists.com This constant cycling allows for rapid adjustments to the dNTP pool in response to cellular needs. biologists.com

Enzymology of Thymidine 5 Diphosphate Interconversion

Thymidylate Kinase (TMPK)

Thymidylate kinase (EC 2.7.4.9), also known as dTMP kinase, is a key enzyme in pyrimidine (B1678525) metabolism. creative-enzymes.com It belongs to the nucleoside monophosphate (NMP) kinase family and catalyzes the reversible phosphorylation of dTMP to dTDP, utilizing adenosine (B11128) triphosphate (ATP) as the primary phosphate (B84403) donor in the presence of magnesium ions (Mg²⁺). creative-enzymes.comimrpress.comnih.gov This reaction is a critical step in both the de novo and salvage pathways for dTTP synthesis. creative-enzymes.comimrpress.com The subsequent phosphorylation of dTDP to dTTP is carried out by nucleoside-diphosphate kinase (NDK). creative-enzymes.comnih.gov Due to its essential role in DNA synthesis, TMPK is a significant target for the development of antiviral, antibacterial, and anticancer drugs. imrpress.comnih.gov

Catalytic Mechanism and Substrate Specificity for dTMP Phosphorylation

The catalytic mechanism of TMPK involves the transfer of the γ-phosphate group from a nucleoside triphosphate donor, typically ATP, to the phosphate group of dTMP. drugbank.com This phosphotransferase reaction is dependent on the presence of Mg²⁺, which facilitates the process. creative-enzymes.com The binding of substrates induces a conformational change in the enzyme, bringing the reactants into close proximity for catalysis. creative-enzymes.comrcsb.org Specifically, the thymidine (B127349) base of dTMP binds in a pocket formed between phenylalanine 72 and a helical region of the P-loop. creative-enzymes.com

TMPK exhibits a high degree of specificity for its primary substrate, dTMP. tandfonline.com However, the substrate specificity can vary among TMPKs from different organisms. For instance, while most TMPKs are highly specific for dTMP, some, like those from Plasmodium falciparum and certain viruses, can also phosphorylate other pyrimidine and even purine (B94841) nucleotides, such as deoxyuridine monophosphate (dUMP) and deoxyguanosine monophosphate (dGMP). tandfonline.complos.org The enzyme's specificity for the phosphate donor is broader, with ATP and dATP being the most effective, while other nucleoside triphosphates like ITP, GTP, CTP, and UTP are utilized less efficiently. drugbank.com The poor substrate specificity of human TMPK for the monophosphate form of the anti-HIV drug zidovudine (B1683550) (AZT) is a rate-limiting step in its activation. taylorandfrancis.com

Table 1: Substrate Specificity of Thymidylate Kinase from Various Organisms

| Organism | Primary Substrate(s) | Other Accepted Substrates | Reference(s) |

| Human | dTMP | 3'-azido-3'-deoxythymidine monophosphate (AZTMP) | rcsb.orgtandfonline.com |

| Mycobacterium tuberculosis | dTMP | dUMP | tandfonline.com |

| Plasmodium falciparum | dTMP, dGMP | Inosinylate compounds | tandfonline.complos.orgacs.org |

| Vaccinia Virus | dTMP, dGMP | Brivudin monophosphate | kuleuven.be |

| Candida albicans | dTMP | 3'-azido-3'-deoxythymidine monophosphate, dGMP (moderately) | rcsb.org |

| Staphylococcus aureus | dTMP | - | rcsb.org |

| Herpes Simplex Virus Type 1 | dTMP | Broad range of pyrimidine and purine analogs | ebi.ac.uk |

Structural Biology of TMPK: X-ray Crystallography and NMR Studies

The active site of TMPK is located in a cleft formed by three main domains: the CORE domain, the NMP binding site, and the ligand-induced degradation (LID) domain. creative-enzymes.com The dTMP binding site is characterized by a hydrophobic pocket where the thymine (B56734) base interacts with aromatic residues, such as Phe72 in human TMPK. creative-enzymes.comtandfonline.com The phosphate group of dTMP interacts with a conserved arginine residue (Arg97 in human TMPK) via hydrogen bonds. tandfonline.com The ATP binding site involves a conserved P-loop region that coordinates the phosphate groups of the donor nucleotide. imrpress.com The binding of both substrates induces a conformational change, primarily in the LID domain, which closes over the active site to facilitate phosphoryl transfer. creative-enzymes.comrcsb.org Structural studies of TMPK in complex with various ligands, including natural substrates and inhibitors, have provided detailed insights into the specific interactions that govern binding and catalysis. rcsb.orgtandfonline.comrcsb.orgrcsb.org For example, the crystal structure of Mycobacterium tuberculosis TMPK in complex with 3'-azidodeoxythymidine monophosphate (AZTMP) revealed the mechanism of competitive inhibition. drugbank.com

Conformational dynamics play a crucial role in the function of TMPK. cmu.eduresearchgate.net The enzyme undergoes significant conformational changes upon substrate binding, transitioning from an "open" to a "closed" state. creative-enzymes.comrcsb.org This movement of the P-loop and LID domains is essential for catalysis. creative-enzymes.comrcsb.org NMR studies have provided evidence for these dynamic processes, showing that the enzyme exists in a conformational equilibrium that can be shifted by ligand binding. cmu.eduelifesciences.org This concept is part of the broader "ensemble model" of allostery, where the binding of a ligand to a distal site can influence the catalytic activity by altering the protein's conformational landscape. nih.govoup.com While TMPK is not typically considered a classic allosteric enzyme, its dynamic nature and the communication between substrate binding sites suggest a degree of allosteric regulation. elifesciences.orgpnas.org Molecular dynamics simulations have further elucidated the communication pathways between the ATP and dTMP binding sites, identifying key residues involved in this crosstalk. rcsb.orgplos.org

TMPK functions as a homodimer, and the dimer interface is critical for its stability and catalytic activity. kuleuven.be The mode of dimerization can vary between species, as seen in the orthogonal dimer arrangement of vaccinia virus TMPK compared to the antiparallel arrangement in the human enzyme. kuleuven.be This difference in quaternary structure has implications for substrate specificity and inhibitor design. kuleuven.be Beyond self-association, there is evidence for TMPK participating in larger multi-enzyme complexes. For instance, studies on the thymidylate synthesis cycle have suggested interactions between thymidylate synthase (TS), dihydrofolate reductase (DHFR), and serine hydroxymethyltransferase (SHMT), forming a complex that channels substrates for efficient DNA precursor synthesis. nih.govnih.govtandfonline.com While direct interaction of TMPK within this specific complex is less characterized, the concept of "metabolons" for nucleotide synthesis suggests that TMPK likely engages in transient protein-protein interactions to facilitate substrate channeling and regulate metabolic flux.

Conformational Dynamics and Allosteric Regulation

Comparative Enzymology of TMPK Across Organisms (e.g., Bacterial, Viral, Eukaryotic)

Comparative studies of TMPK from different organisms have revealed both conserved features and significant differences, which are exploited in the development of selective inhibitors. imrpress.comnih.gov

Viral TMPKs: Viruses, particularly herpesviruses, often encode their own thymidine kinase (TK) which can have a broader substrate specificity than human TKs. ebi.ac.ukwikipedia.orgfrontiersin.org Some viral enzymes, like that of the vaccinia virus, possess both thymidine kinase and thymidylate kinase activity. kuleuven.be The differences in substrate specificity between viral and human kinases are the cornerstone of antiviral therapies using nucleoside analogs like acyclovir (B1169) and ganciclovir, which are preferentially activated by the viral enzymes. wikipedia.orgustc.edu.cn However, the Epstein-Barr virus TK has a narrower substrate specificity compared to herpes simplex virus TK. asm.org

Eukaryotic TMPKs: Eukaryotic TMPKs, including the human enzyme, are highly specific for dTMP. tandfonline.com The structure and function of human TMPK are well-characterized, and its inhibition is a strategy in cancer chemotherapy. nih.govtandfonline.com In some lower eukaryotes, like the parasite Plasmodium falciparum, the TMPK exhibits unusual substrate specificity, being able to phosphorylate dGMP. tandfonline.comacs.org This distinction from the highly specific human enzyme makes P. falciparum TMPK a prime target for antimalarial drug development. plos.org

Table 2: Comparative Properties of Thymidylate Kinase Across Different Kingdoms

| Property | Bacterial (e.g., M. tuberculosis, S. aureus) | Viral (e.g., Vaccinia, Herpes Simplex) | Eukaryotic (e.g., Human, P. falciparum) | Reference(s) |

| Dimerization | Typically homodimeric | Can be homodimeric with unique arrangements (e.g., orthogonal in Vaccinia) | Homodimeric (antiparallel in human) | kuleuven.bercsb.org |

| Substrate Specificity | Generally specific for dTMP, some accept dUMP. | Often broader, can accept purine analogs and function as bifunctional TK/TMPK. | Highly specific for dTMP (human); some exceptions like P. falciparum accept dGMP. | tandfonline.comacs.orgkuleuven.be |

| Active Site Features | Can have unique residues (e.g., Arg48 in S. aureus) providing specificity. | Active site geometry can differ significantly from human enzyme. | Highly conserved active site among mammals. | kuleuven.bercsb.org |

| Therapeutic Target | Antibacterial drug development. | Antiviral drug development (prodrug activation). | Anticancer and antiparasitic drug development. | imrpress.comnih.govplos.orgwikipedia.org |

Nucleoside Diphosphate (B83284) Kinase (NDK)

Nucleoside Diphosphate Kinases (NDKs), also known as nucleoside diphosphokinases, are housekeeping enzymes responsible for catalyzing the transfer of the terminal (γ) phosphate group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP). ebi.ac.ukwikipedia.orgnih.gov This function is crucial for maintaining the intracellular balance of NTPs required for various cellular processes, including DNA and RNA synthesis. ebi.ac.uknih.gov

The catalytic mechanism of NDK is a classic example of a ping-pong mechanism. wikipedia.orgembl.de This two-step process involves a covalently bound enzyme intermediate.

Phosphorylation of the Enzyme: In the first step, the NDK enzyme binds an NTP, typically Adenosine-5'-triphosphate (ATP), which serves as the primary phosphate donor in the cell. The γ-phosphate from the NTP is transferred to a conserved histidine residue in the active site of NDK, forming a high-energy phosphohistidine (B1677714) intermediate. wikipedia.orgembl.de This results in the release of the corresponding NDP (e.g., Adenosine-5'-diphosphate or ADP).

Phosphate Transfer to the Acceptor: In the second step, the phosphoenzyme binds an acceptor NDP molecule, such as dTDP. The phosphate group is then transferred from the phosphohistidine residue to the acceptor, generating a new NTP (in this case, dTTP) and regenerating the free enzyme. ebi.ac.ukembl.de

This mechanism allows NDK to efficiently manage the pools of all nucleoside triphosphates, ensuring they are available for processes like DNA synthesis (GTP, CTP, TTP) and lipid synthesis (CTP). ebi.ac.uk

Cellular NDKs are generally characterized by their broad substrate specificity, acting on both ribonucleosides and deoxyribonucleosides, as well as purines and pyrimidines, without strong preference. nih.govscienceasia.org However, the binding affinity can vary between different nucleotides and different organisms.

Research on NDK from Plasmodium falciparum demonstrated a varied binding affinity for different nucleotides. nih.gov The affinity order was determined to be ADP ~ GDP > dGDP > dADP > dTDP > CDP > dCDP > UDP. nih.gov In this specific case, the enzyme showed a stronger preference for purine nucleotides over pyrimidines and for ribonucleotides over deoxyribonucleotides. nih.gov Despite being lower than for purines, the interaction with dTDP was significant. nih.gov

Conversely, some viral NDKs exhibit distinct substrate preferences. The NDK from the Acanthamoeba polyphaga mimivirus, for instance, shows a strong preferential affinity for deoxypyrimidines, including dTDP. pdbj.org This unique specificity is thought to be an evolutionary adaptation to optimize the replication of its AT-rich genome within a host environment that may have limited thymidine. pdbj.org

Binding Affinity of Nucleotides to P. falciparum NDK

This table illustrates the relative binding affinity of various nucleoside diphosphates to the Nucleoside Diphosphate Kinase from Plasmodium falciparum, highlighting the enzyme's preference for purines over pyrimidines. Data is based on the findings reported in Kandeel, 2010. nih.govresearchgate.netsigmaaldrich.com

| Nucleotide | Relative Binding Affinity | Class |

|---|---|---|

| ADP (Adenosine-5'-diphosphate) | Very High | Purine Ribonucleotide |

| GDP (Guanosine-5'-diphosphate) | Very High | Purine Ribonucleotide |

| dGDP (Deoxyguanosine-5'-diphosphate) | High | Purine Deoxyribonucleotide |

| dADP (Deoxyadenosine-5'-diphosphate) | High | Purine Deoxyribonucleotide |

| dTDP (Thymidine-5'-diphosphate) | Moderate | Pyrimidine Deoxyribonucleotide |

| CDP (Cytidine-5'-diphosphate) | Moderate | Pyrimidine Ribonucleotide |

| dCDP (Deoxycytidine-5'-diphosphate) | Low | Pyrimidine Deoxyribonucleotide |

| UDP (Uridine-5'-diphosphate) | Very Low | Pyrimidine Ribonucleotide |

X-ray crystallography studies have provided detailed molecular views of NDK and its interaction with substrates like dTDP. The NDK monomer typically features a ferredoxin-like fold (α/β sandwich), which is augmented by specific features, including the "Kpn loop". researchgate.netresearchgate.net This loop is a critical component of the active site. pdbj.org

Structural analysis of the mimivirus NDK in complex with dTDP has been particularly revealing in understanding substrate specificity. pdbj.orgresearchgate.net Key findings from these structural studies include:

The Kpn Loop: The mimivirus NDK possesses a shorter Kpn loop compared to its cellular counterparts. nih.govpdbj.org This alteration creates a wider substrate-binding site, which is thought to contribute to its enhanced affinity for deoxypyrimidines. nih.govresearchgate.net

Key Residue Interactions: In the mimivirus NDK, an arginine residue (R107) on the edge of the active site forms hydrogen bonds directly with the base of dTDP. researchgate.net This interaction is not typical in other NDKs and is a key determinant of its pyrimidine preference. nih.govresearchgate.net

Phosphate and Ribose Binding: The interactions with the phosphate groups of the nucleotide are highly conserved across different NDKs. Residues such as Lysine, Tyrosine, and Arginine are consistently involved in stabilizing the phosphate backbone of the bound nucleotide. researchgate.net

Key Structural Features of NDK-dTDP Interaction

This table summarizes key structural elements and residues of Nucleoside Diphosphate Kinase (NDK) that are crucial for binding and interacting with the dTDP substrate, primarily derived from studies on mimivirus NDK. pdbj.orgresearchgate.net

| Structural Feature | Interacting Residue(s) (Example from Mimivirus NDK) | Role in dTDP Interaction | Reference |

|---|---|---|---|

| Kpn Loop | Shorter loop structure | Creates a wider active site, enhancing affinity for deoxypyrimidines. | nih.govpdbj.org |

| Base Recognition | Arginine (R107) | Forms direct hydrogen bonds with the thymine base of dTDP, contributing to pyrimidine specificity. | researchgate.net |

| Phosphate Binding | K9, Y50, R86, R99 | Conserved interactions that stabilize the diphosphate moiety of dTDP in the active site. | researchgate.net |

| Ribose Binding | K9, N109 | Forms hydrogen bonds with the 3'-hydroxyl group of the deoxyribose sugar. | researchgate.net |

Specificity for dTDP Substrate

Thymidylate Synthase (TS)

Thymidylate Synthase (TS) is an essential enzyme that operates upstream of NDK in the de novo synthesis pathway of thymidine nucleotides. It is not directly involved in the interconversion of dTDP but is responsible for producing its precursor, dTMP.

Thymidylate Synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). wikipedia.orgtaylorandfrancis.comproteopedia.org This reaction is the sole de novo pathway for the production of dTMP, making TS essential for DNA replication and repair. proteopedia.orgresearchgate.netnih.gov

The catalytic mechanism of Thymidylate Synthase is a complex, multi-step process that involves the formation of a covalent ternary complex between the enzyme, the dUMP substrate, and the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate). proteopedia.orgnih.gov

The key steps of the mechanism are as follows:

Nucleophilic Attack: A conserved cysteine residue in the active site of TS acts as a nucleophile, attacking the C6 position of the uracil (B121893) ring of dUMP. ebi.ac.ukmdpi.com This forms a covalent bond between the enzyme and the substrate.

Ternary Complex Formation: The formation of the enzyme-dUMP adduct activates the C5 position of the uracil ring, which then attacks the methylene (B1212753) group of the CH₂H₄folate cofactor. mdpi.com This results in a stable ternary complex. researchgate.net

Methyl Group Transfer and Reduction: A proton is abstracted from the C5 of dUMP, leading to the cleavage of the bond between the cofactor and the newly formed methyl group. ebi.ac.uk A hydride is then transferred from the tetrahydrofolate ring to the methylene group, reducing it to a methyl group. proteopedia.orgebi.ac.uk

Product Release: The covalent bond between the enzyme's cysteine residue and the newly formed dTMP is cleaved, releasing dTMP and dihydrofolate as products. acs.org

Ligand-induced conformational changes in the enzyme are critical for catalysis, helping to protect reactive intermediates and properly align the substrates for the chemical transformations. nih.gov

Key Catalytic Residues of Thymidylate Synthase and Their Functions

This table outlines the roles of essential amino acid residues within the active site of Thymidylate Synthase during the catalytic conversion of dUMP to dTMP. ebi.ac.uk

| Residue (Example from L. casei) | Function in Catalysis |

|---|---|

| Cysteine (Cys198) | Acts as the primary nucleophile, attacking the C6 atom of dUMP to form a covalent intermediate. |

| Glutamate (Glu60) | Acts as a general base, abstracting a proton from the C5 of dUMP via a water molecule. |

| Arginine (Arg218) | Polarizes and activates the Cys198 residue for its initial nucleophilic attack. |

| Aspartate (Asp221) | Binds directly to the pterin (B48896) ring of the folate cofactor, helping to correctly position it. |

| Tyrosine (Tyr261) | Transfers a proton to and from the O4 atom of dUMP during various steps of the reaction. |

Structural Analysis of TS in Complex with Substrates and Cofactors

Thymidylate synthase (TS) is a highly conserved and essential enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), the direct precursor to This compound (B146983) (dTDP). ebi.ac.uk It facilitates the reductive methylation of deoxyuridine monophosphate (dUMP), utilizing 5,10-methylenetetrahydrofolate (mTHF) as the one-carbon donor. ebi.ac.ukplos.org Structural analyses, primarily through X-ray crystallography, have been pivotal in deciphering the enzyme's catalytic mechanism. These studies have revealed that most TS enzymes are homodimers, with each subunit housing a conserved active site. wikipedia.org

Crystallographic structures of TS from various organisms, including Escherichia coli and Lactobacillus casei, have provided detailed views of the enzyme in complex with its substrate (dUMP) and cofactor analogs. ebi.ac.uknih.gov These structures show the dUMP molecule positioned within a specific pocket where its C5 atom is oriented toward a catalytic cysteine residue. proteopedia.org This cysteine initiates a nucleophilic attack on the C6 atom of dUMP, forming a covalent bond and activating the substrate for methylation. plos.orgwikipedia.org

The cofactor, mTHF, binds in an adjacent site, positioning its methylene group for transfer to the activated dUMP. nih.gov Studies using the inhibitor 5-fluoro-dUMP (FdUMP) have successfully trapped a stable covalent ternary complex, which is believed to be a close analog of a key catalytic intermediate. nih.govacs.org This intermediate structure confirms the covalent linkages between the enzyme's cysteine, the FdUMP, and the cofactor, providing a static image of the critical step in the reaction pathway. nih.gov The structural data underscores the dynamic alignment of reactants necessary for catalysis and has been instrumental in the rational design of anticancer drugs that target this enzyme. ebi.ac.ukrcsb.org

| Component | Key Structural Features & Interactions | Reference |

|---|---|---|

| Thymidylate Synthase (TS) | Homodimeric structure with a conserved active site cleft in each monomer. | wikipedia.org |

| dUMP Binding Site | Substrate's uracil C5 atom is positioned near the catalytic cysteine residue for nucleophilic attack. | proteopedia.org |

| mTHF Cofactor Site | Binds adjacent to dUMP, orienting the methylene group for transfer. | nih.gov |

| Covalent Intermediate | Trapped using FdUMP, showing covalent links between the enzyme, substrate analog, and cofactor, mimicking a key reaction step. | nih.govacs.org |

Other Enzymes Interacting with dTDP

Beyond the central role of thymidylate synthase in the de novo synthesis of the dTDP precursor, dTMP, a network of other enzymes is crucial for managing the cellular pool of this compound. These enzymes are involved in its production via alternative routes, its utilization in diverse biosynthetic pathways, and the regulation of its concentration.

Thymidine kinases (TKs) are fundamental to the salvage pathway, providing an alternative route to dTMP synthesis by phosphorylating thymidine. nih.gov In mammalian cells, two primary isoenzymes, TK1 and TK2, perform this function but differ significantly in their localization, regulation, and physiological roles. uah.es

Thymidine Kinase 1 (TK1): A cytosolic enzyme, TK1 activity is tightly regulated by the cell cycle. wikipedia.orgpnas.org Its expression and activity are low in resting (G0/G1) cells but increase dramatically during the S phase to supply the large amounts of dTMP needed for DNA replication. nih.govpnas.org

Thymidine Kinase 2 (TK2): Located in the mitochondria, TK2 is constitutively expressed throughout the cell cycle. uah.eskuleuven.be Its primary function is to provide a steady supply of dTMP for the synthesis and maintenance of mitochondrial DNA (mtDNA), which is particularly crucial in non-proliferating cells where TK1 activity is minimal. uah.eskuleuven.be While TK1 is specific for thymidine and deoxyuridine, TK2 has a broader substrate specificity and can also phosphorylate deoxycytidine. kuleuven.betandfonline.com

The dTMP produced by both kinases enters the common cellular pool, where it is subsequently phosphorylated to dTDP and then to dTTP. uah.es

| Feature | Thymidine Kinase 1 (TK1) | Thymidine Kinase 2 (TK2) | Reference |

|---|---|---|---|

| Location | Cytosol | Mitochondria | nih.govwikipedia.org |

| Regulation | Cell cycle-dependent (high in S phase) | Constitutively expressed (cell cycle-independent) | uah.espnas.org |

| Primary Role | Provides dTMP for nuclear DNA replication in proliferating cells. | Provides dNTPs for mitochondrial DNA (mtDNA) synthesis, crucial in non-proliferating cells. | nih.govkuleuven.be |

| Substrate Specificity | Narrow (phosphorylates thymidine and deoxyuridine). | Broad (phosphorylates thymidine, deoxyuridine, and deoxycytidine). | kuleuven.betandfonline.com |

In many bacteria, dTDP serves as a precursor for the synthesis of activated deoxy sugars, which are essential components of cell wall polysaccharides, such as the O-antigen in lipopolysaccharides. nih.govmdpi.com The biosynthesis of dTDP-L-rhamnose is a well-studied pathway critical for the viability and virulence of numerous pathogenic bacteria, including Streptococcus pyogenes and Mycobacterium tuberculosis. nih.govmdpi.com This multi-step process is catalyzed by a series of four enzymes, collectively known as RmlA, RmlB, RmlC, and RmlD. mdpi.comfrontiersin.org

The pathway proceeds as follows:

Glucose-1-phosphate thymidylyltransferase (RmlA): Initiates the pathway by converting glucose-1-phosphate and dTTP into dTDP-D-glucose. mdpi.comfrontiersin.org

dTDP-D-glucose 4,6-dehydratase (RmlB): Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. nih.govfrontiersin.org

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): Performs epimerization at the C3' and C5' positions of the intermediate to produce dTDP-4-keto-L-rhamnose. nih.govfrontiersin.org

dTDP-4-keto-L-rhamnose reductase (RmlD): Catalyzes the final, NADPH-dependent reduction step to yield dTDP-L-rhamnose. frontiersin.orgwellcomeopenresearch.org

As this pathway is present in bacteria but absent in humans, the enzymes involved are considered attractive targets for the development of novel antibacterial drugs. nih.govwellcomeopenresearch.org

| Enzyme | EC Number | Reaction Catalyzed | Reference |

|---|---|---|---|

| RmlA | 2.7.7.24 | Glucose-1-Phosphate + dTTP → dTDP-D-Glucose + PPi | mdpi.comfrontiersin.org |

| RmlB | 4.2.1.46 | dTDP-D-Glucose → dTDP-4-keto-6-deoxy-D-glucose + H₂O | frontiersin.org |

| RmlC | 5.1.3.13 | dTDP-4-keto-6-deoxy-D-glucose → dTDP-4-keto-L-rhamnose | frontiersin.org |

| RmlD | 1.1.1.133 | dTDP-4-keto-L-rhamnose + NADPH → dTDP-L-rhamnose + NADP⁺ | frontiersin.orgwellcomeopenresearch.org |

The cellular concentration of dTDP is dynamically regulated by enzymes that can either degrade it or influence the equilibrium of its synthesis and conversion. These include phosphodiesterases, pyrophosphatases, and nucleoside diphosphate kinases.

Phosphodiesterases (PDEs) and Nucleotidases: While specific phosphodiesterases targeting the linear diphosphate bond of dTDP are not well-defined, various non-specific phosphodiesterases and nucleotidases present in the cell have the potential to hydrolyze dTDP back to dTMP, thereby influencing the net pool of available dTDP.

Inorganic Pyrophosphatases (PPases): These enzymes are crucial for driving many biosynthetic reactions forward. The synthesis of dTDP-glucose by RmlA, for instance, produces inorganic pyrophosphate (PPi). mdpi.com Ubiquitous inorganic pyrophosphatases rapidly hydrolyze PPi to two molecules of inorganic phosphate, an energetically favorable reaction that makes the preceding synthesis step effectively irreversible, thus promoting the formation of dTDP-sugars.

Nucleoside Diphosphate Kinases (NDPKs): These enzymes are central to maintaining the balance between nucleoside diphosphates and triphosphates. NDPKs catalyze the reversible transfer of a terminal phosphate group from a donor, typically ATP, to a nucleoside diphosphate like dTDP, to form the corresponding triphosphate (dTTP). The reaction, dTDP + ATP ⇌ dTTP + ADP, directly controls the ratio of dTDP to dTTP, ensuring that appropriate levels of dTTP are available for DNA synthesis while also modulating the concentration of dTDP. nih.gov

| Enzyme Class | Function Related to dTDP | Reference |

|---|---|---|

| Phosphodiesterases / Nucleotidases | Potential hydrolysis of dTDP to dTMP, reducing dTDP levels. | |

| Inorganic Pyrophosphatases (PPases) | Indirectly promote dTDP-utilizing pathways (e.g., dTDP-sugar synthesis) by hydrolyzing the pyrophosphate byproduct. | mdpi.com |

| Nucleoside Diphosphate Kinases (NDPKs) | Catalyze the reversible phosphorylation of dTDP to dTTP, directly regulating the cellular concentrations of both nucleotides. | nih.gov |

Biological Functions and Molecular Roles of Thymidine 5 Diphosphate

Central Role in Deoxyribonucleotide Triphosphate (dNTP) Synthesis for DNA Replication

Thymidine-5'-diphosphate (B146983) is an obligatory intermediate in the synthesis of deoxythymidine triphosphate (dTTP), one of the four deoxyribonucleoside triphosphates essential for DNA replication. researchgate.net The synthesis of dTTP from its precursor, deoxyuridine monophosphate (dUMP), occurs through a series of enzymatic steps. Thymidylate synthase first converts dUMP to deoxythymidine monophosphate (dTMP). excedr.com Subsequently, the enzyme thymidylate kinase (TMPK) catalyzes the phosphorylation of dTMP to produce this compound (dTDP). researchgate.net

The final and crucial step is the conversion of dTDP to dTTP, a reaction catalyzed by the enzyme nucleoside diphosphate (B83284) kinase (NDPK). nih.gov This enzyme facilitates the transfer of a phosphate (B84403) group from a donor nucleoside triphosphate, typically adenosine (B11128) triphosphate (ATP), to dTDP. nih.govumaryland.edu The resulting dTTP is then available for incorporation into a growing DNA strand by DNA polymerases during replication. excedr.com This pathway is a cornerstone of cellular proliferation, ensuring a sufficient supply of the necessary building blocks for accurate genome duplication. researchgate.net

Involvement in DNA Repair Mechanisms and Genome Stability

The integrity of the genome is constantly challenged by DNA damage, necessitating robust DNA repair mechanisms. These repair processes, much like DNA replication, require a ready supply of dNTPs to fill in gaps and replace damaged nucleotides. Consequently, the role of dTDP as the direct precursor to dTTP is vital for maintaining genome stability. biologists.comnih.gov

A balanced and sufficient pool of all four dNTPs is critical for the fidelity of DNA repair. biologists.comnih.gov Imbalances in the relative levels of dNTPs can lead to errors by DNA polymerases, resulting in misincorporation of nucleotides and increased mutation rates. biologists.comoup.com Depletion of dNTP pools can cause replication forks to stall, leading to DNA strand breaks and activating the DNA damage response. biologists.comnih.govembopress.org Therefore, the efficient conversion of dTDP to dTTP is a key factor in ensuring that repair polymerases have the necessary substrates to accurately restore DNA sequence and structure, thereby preventing the accumulation of mutations and preserving genomic integrity. biologists.comnih.gov

Regulatory Functions of dTDP in Cellular Processes

Beyond its direct role as a metabolic intermediate, the cellular concentration of dTDP, and more significantly its product dTTP, has regulatory implications for key cellular events.

Influence on Gene Expression and Cell Cycle Progression (via dTTP pools)

The concentration of dNTP pools, including dTTP, is tightly regulated and fluctuates throughout the cell cycle, peaking during the S phase to meet the demands of DNA replication. nih.gov This regulation is crucial, as alterations in dNTP levels can act as signals that influence cell cycle progression. nih.govresearchgate.net Insufficient dNTP pools, which can arise from a bottleneck in the synthesis pathway including the formation of dTDP and its subsequent conversion to dTTP, can lead to replication stress. nih.gov This stress activates the S-phase checkpoint, a surveillance mechanism that can halt cell cycle progression to allow for repair or to prevent the propagation of incompletely replicated chromosomes. oup.comnih.gov

Conversely, abnormally high or imbalanced dNTP pools can also be problematic, leading to increased mutation rates and genomic instability. oup.comoregonstate.eduembopress.org Thus, the metabolic flux through dTDP to precisely regulate dTTP levels is integrated into the broader network of cell cycle control, ensuring that DNA synthesis proceeds with high fidelity and is completed before the cell commits to division. researchgate.netoregonstate.edu

This compound Sugars (dTDP-Sugars) in Glycoconjugate Biosynthesis

In addition to its central role in DNA metabolism, dTDP serves as a precursor for a diverse class of molecules known as dTDP-sugars. These activated sugar nucleotides are essential glycosyl donors for the biosynthesis of various glycoconjugates, particularly in bacteria. researchgate.netnih.gov These complex carbohydrates, including polysaccharides and glycoproteins, are often critical components of the bacterial cell wall and are involved in virulence and interactions with the host. nih.govnih.govcreative-proteomics.com

Biosynthesis of Specific dTDP-Sugars (e.g., dTDP-L-rhamnose, dTDP-D-glucose)

The biosynthesis of dTDP-sugars begins with the activation of a sugar-1-phosphate by a nucleoside triphosphate. A prominent example is the formation of dTDP-D-glucose, a key intermediate for many other dTDP-sugars. nih.govnih.gov This reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase (also known as RmlA or dTDP-glucose pyrophosphorylase), which condenses dTTP and α-D-glucose-1-phosphate to form dTDP-D-glucose and pyrophosphate. wikipedia.orgproteopedia.orguniprot.orgqmul.ac.uk

From dTDP-D-glucose, a variety of other dTDP-sugars can be synthesized through enzymatic modifications. One of the most well-characterized pathways is the synthesis of dTDP-L-rhamnose, a common component of bacterial cell walls. nih.govmdpi.com This multi-step process involves a series of four enzymes, designated RmlA, RmlB, RmlC, and RmlD. nih.govmdpi.comfrontiersin.orgresearchgate.net

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the initial formation of dTDP-D-glucose from dTTP and glucose-1-phosphate. mdpi.comfrontiersin.org

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. mdpi.comfrontiersin.orgjmb.or.kr

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of the intermediate to form dTDP-4-keto-L-rhamnose. mdpi.comfrontiersin.orgmicrobiologyresearch.org

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the final intermediate to produce dTDP-L-rhamnose. mdpi.comfrontiersin.orguniprot.org

This enzymatic pathway highlights the role of dTDP-D-glucose as a pivotal precursor for generating the diverse sugar building blocks required by the cell. portlandpress.comoup.com

Table 1: Key Enzymes in the Biosynthesis of dTDP-L-rhamnose

| Enzyme | EC Number | Substrate(s) | Product | Function |

|---|---|---|---|---|

| RmlA (Glucose-1-phosphate thymidylyltransferase) | 2.7.7.24 | dTTP + α-D-Glucose-1-phosphate | dTDP-D-glucose | Initial activation of glucose. nih.govfrontiersin.org |

| RmlB (dTDP-D-glucose 4,6-dehydratase) | 4.2.1.46 | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | Dehydration reaction. frontiersin.orgresearchgate.net |

| RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) | 5.1.3.13 | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-L-rhamnose | Double epimerization at C3' and C5'. frontiersin.orgmicrobiologyresearch.org |

| RmlD (dTDP-4-keto-L-rhamnose reductase) | 1.1.1.133 | dTDP-4-keto-L-rhamnose + NADPH | dTDP-L-rhamnose | Final reduction step. frontiersin.orgresearchgate.net |

Role as Glycosyl Donors in Polysaccharide and Glycoprotein Synthesis

Once synthesized, dTDP-sugars like dTDP-L-rhamnose and dTDP-D-glucose serve as activated donors for glycosyltransferases. researchgate.netcreative-proteomics.com These enzymes catalyze the transfer of the sugar moiety from the dTDP carrier to an acceptor molecule, which can be a growing polysaccharide chain, a lipid, or a protein. researchgate.net This process of glycosylation is fundamental to the assembly of complex carbohydrates.

In many Gram-negative bacteria, dTDP-L-rhamnose is a crucial building block for the O-antigen component of lipopolysaccharides (LPS), which is a major determinant of bacterial virulence and serotype specificity. frontiersin.orgresearchgate.net Similarly, these activated sugars are used in the synthesis of cell wall polysaccharides in Gram-positive bacteria and the formation of glycans for S-layer glycoproteins. nih.govnih.gov The limited availability of dTDP-sugars can hinder the biosynthesis of these essential carbohydrate structures, underscoring their importance in microbial physiology. researchgate.netnih.gov

N-linked Protein Glycosylation involving dTDP-Sugars

This compound (dTDP) plays a crucial role in the biosynthesis of activated sugar donors for N-linked protein glycosylation, a post-translational modification essential for the structure and function of proteins across all domains of life. nih.govnih.govwikipedia.org While N-linked glycosylation in eukaryotes primarily utilizes UDP- and dolichol-phosphate-linked sugars, prokaryotes, particularly bacteria and archaea, employ a more diverse range of nucleotide-activated sugars, including those derived from dTDP. nih.gov These dTDP-sugars are synthesized through specific enzymatic pathways and serve as donors for glycosyltransferases to build complex glycan structures. nih.govresearchgate.net

A prominent example is the biosynthesis of dTDP-L-rhamnose, a deoxy sugar found in the N-linked glycans of various bacteria and archaea. semanticscholar.orgmdpi.com In the halophilic archaeon Haloferax volcanii, a tetrasaccharide containing rhamnose is attached to the S-layer glycoprotein. semanticscholar.orgplos.org The enzymatic pathway for the synthesis of dTDP-rhamnose in this organism has been delineated and involves a series of four enzymes that catalyze the conversion of glucose-1-phosphate and deoxythymidine triphosphate (dTTP) into dTDP-L-rhamnose. semanticscholar.orgplos.org This pathway is analogous to the well-characterized Rml pathway in bacteria. semanticscholar.orgmdpi.com

The biosynthesis of dTDP-L-rhamnose typically proceeds through the following steps:

Glucose-1-phosphate thymidylyltransferase (RmlA or its analog) catalyzes the reaction of glucose-1-phosphate with dTTP to form dTDP-D-glucose. mdpi.com

dTDP-D-glucose 4,6-dehydratase (RmlB or its analog) converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. mdpi.com

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC or its analog) then carries out epimerization reactions at the C3 and C5 positions of the sugar. mdpi.com

Finally, dTDP-4-dehydrorhamnose reductase (RmlD or its analog) reduces the C4 keto group to yield dTDP-L-rhamnose. mdpi.com

In H. volcanii, the enzymes Agl11, Agl12, Agl13, and Agl14 perform these respective functions. plos.org

Besides rhamnose, other dTDP-activated sugars like dTDP-D-fucose and its derivatives are also involved in the glycosylation of bacterial proteins and cell surface structures. researchgate.netglycodepot.com For instance, dTDP-D-fucose is a constituent of the O-antigen in some bacteria and is synthesized from the common intermediate dTDP-4-keto-6-deoxy-D-glucose by a reductase. researchgate.netresearchgate.net The diversity of dTDP-sugars highlights the adaptability of glycosylation pathways in prokaryotes. nih.govresearchgate.net

dTDP and DNA Hypermodifications in Specific Organisms (e.g., Viral DNA)

Certain bacteriophages (viruses that infect bacteria) have evolved a sophisticated defense mechanism against their hosts' restriction-modification systems by extensively modifying their genomic DNA, a phenomenon known as hypermodification. pnas.orgpnas.orgarcadiascience.com This process often involves the use of dTDP as a precursor or in related enzymatic pathways to create unusual, hypermodified bases that replace the canonical thymidine (B127349) in the phage genome. oup.comnih.gov These modifications sterically hinder the binding of host restriction enzymes, thus protecting the viral DNA from cleavage and ensuring successful replication. pnas.orgoup.com

Mechanisms of Thymidine Hypermodification

The hypermodification of thymidine in phage DNA is a multi-step process that can occur both before and after DNA replication. pnas.orgnih.gov A common strategy involves the initial synthesis of DNA containing 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU) instead of thymidine. oup.comnih.gov This is achieved through a pre-replicative pathway where the host's dNTP pool is altered to favor the production and incorporation of 5-hydroxymethyl-2'-deoxyuridine triphosphate (5-hmdUTP) by a phage-encoded DNA polymerase. oup.comnih.gov

Following DNA replication, the 5-hmdU residues within the newly synthesized DNA serve as a scaffold for further, post-replicative modifications. pnas.orgoup.com These modifications are carried out by a suite of phage-encoded enzymes in a sequence-specific manner. pnas.org A key step in this post-replicative modification is the activation of the hydroxymethyl group of the 5-hmdU base. This is often achieved by a phage-encoded kinase or pyrophosphotransferase, which converts the 5-hydroxymethyl group into a pyrophosphorylated intermediate (5-PPmdU). pnas.orgoup.com This pyrophosphoryl group then acts as a good leaving group, facilitating a nucleophilic substitution reaction where various molecules, such as amino acids or polyamines, are attached to the C5 methyl group of what will become a hypermodified thymidine base. oup.comnih.gov

Enzymatic Pathways Leading to Modified DNA Bases

The enzymatic pathways leading to hypermodified DNA bases are diverse and phage-specific. oup.comnih.gov A well-studied example is found in the Delftia phage ΦW-14 and the Bacillus phage SP10. pnas.orgpnas.org In these phages, the 5-hmdU incorporated into the DNA is subsequently modified. pnas.org

In phage ΦW-14, the hypermodified base is α-putrescinylthymidine. pnas.orgpnas.org This is formed when the pyrophosphorylated 5-hmdU in the DNA reacts with the polyamine putrescine. oup.com Similarly, in phage SP10, the hypermodified base is α-glutamylthymidine, resulting from a reaction with glutamate. pnas.orgpnas.org

More recent research has uncovered other complex thymidine hypermodifications. For example, in Salmonella phage ViI, about 40% of thymidine is replaced by 5-(2-aminoethoxy)methyluridine, and in Pseudomonas phage M6, 30% of thymidine is replaced by 5-(2-aminoethyl)uridine. pnas.orgpnas.org The formation of these bases also proceeds through the modification of a 5-hmdU intermediate. nih.gov In the case of phage ViI, it has been shown that the recombinant expression of just five phage-encoded gene products is sufficient to reconstitute the formation of its specific hypermodification in vitro. pnas.orggenscript.com

These enzymatic pathways demonstrate a remarkable evolutionary adaptation by bacteriophages, utilizing and expanding upon the chemistry of thymidine precursors to create a diverse arsenal (B13267) of modified DNA bases for survival. nih.govresearchgate.net

Analytical and Methodological Approaches in Dtdp Research

Quantitative Analysis of dTDP in Biological Samples

Accurate quantification of dTDP levels in cells and tissues is crucial for understanding its physiological roles and its involvement in various cellular processes. Several powerful analytical techniques have been developed and optimized for this purpose.

Chromatographic Techniques (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone techniques for the quantitative analysis of nucleotides, including dTDP. sigmaaldrich.comscirp.orgglsciences.com These methods offer high resolution and sensitivity, allowing for the separation and detection of dTDP from other closely related compounds in complex biological extracts.

In HPLC, dTDP is typically separated on a reverse-phase column and detected by UV absorbance at a specific wavelength, often around 260 nm. For instance, an isocratic fluorescence HPLC procedure has been validated for the simultaneous detection of thiamine (B1217682) and its phosphate (B84403) esters, including a diphosphate (B83284) form, in a single chromatogram with a run time of less than 12 minutes. scirp.org While not specific to dTDP, this demonstrates the capability of HPLC for separating nucleotide diphosphates. A method for analyzing thymidine (B127349) and its phosphate esters in rat brain tissue using HPLC with fluorescence detection has also been described, showcasing the technique's applicability to complex biological samples. scirp.org

LC-MS/MS provides an even higher level of specificity and sensitivity. acs.org This technique couples the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer. acs.org For the analysis of nucleotides, ion-pairing chromatography is often employed to improve the retention of highly charged molecules like dTDP on reverse-phase columns. nih.gov For example, a method using an ion-pairing reagent with an ACQUITY UPLC™ HSS T3 column has been developed for the comprehensive quantitative analysis of purines and pyrimidines, including thymidine diphosphate. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for dTDP. acs.orgnih.gov A validated LC-MS/MS method for quantifying thymidine and 2'-deoxyuridine (B118206) in plasma and urine involved sample deproteinization followed by analysis on a Hypercarb column, demonstrating a robust workflow for nucleotide analysis in biological fluids. researchgate.net

Below is a table summarizing typical parameters for LC-MS/MS analysis of pyrimidine (B1678525) nucleotides.

| Parameter | Setting |

| Chromatography | |

| Column | ACQUITY UPLC™ HSS T3 (1.8 μm, 2.1 mm × 100 mm) |

| Mobile Phase A | 1.25 mM DBAA, 10 mM ammonium (B1175870) formate (B1220265) in water (pH 5.2) |

| Mobile Phase B | 1.25 mM DBAA, 10 mM ammonium formate in water:acetonitrile (1:9, v/v) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive and Negative |

| Capillary Voltage | 3.75 kV (positive), 3.00 kV (negative) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Data from: nih.gov |

Spectrophotometric and Fluorometric Assays for Enzyme Activity Monitoring

Spectrophotometric and fluorometric assays are widely used to continuously monitor the activity of enzymes that produce or consume dTDP. These assays are essential for kinetic studies and for the purification and characterization of these enzymes. nih.gov

A common approach is to use a coupled-enzyme assay where the production of ADP during the phosphorylation of dTMP to dTDP by thymidylate kinase (TMPK) is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. psu.eduresearchgate.netresearchgate.netnih.gov This coupled system typically involves pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. psu.eduresearchgate.netnih.gov The reaction mixture for such an assay generally includes the buffer, substrates (dTMP and ATP), magnesium chloride, phosphoenolpyruvate, NADH, the coupling enzymes, and the TMPK enzyme being assayed. psu.edunih.gov

Fluorometric assays offer even higher sensitivity compared to spectrophotometric methods. creative-enzymes.com These assays rely on the change in fluorescence of a substrate or product. creative-enzymes.com For example, a miniaturized fluorescent assay has been developed to monitor the conversion of NADPH to the non-fluorescent NADP⁺. nih.gov This principle can be applied to enzymes in the dTDP-L-rhamnose synthesis pathway, such as dTDP-4-keto-rhamnose reductase (RmlD), which uses NADPH to reduce a dTDP-sugar intermediate. nih.gov The decrease in NADPH fluorescence is directly proportional to the enzyme's activity. nih.gov Another approach involves using artificial substrates that release a fluorescent molecule upon enzymatic activity. elabscience.com

The table below outlines a typical reaction mixture for a coupled spectrophotometric assay for thymidylate kinase activity.

| Component | Concentration/Amount |

| Tris/HCl buffer (pH 7.6) | 10 mM |

| MgCl₂ | 5 mM |

| DTT | 5 mM |

| Phosphoenolpyruvate | 0.5 mM |

| NADH | 0.1 mM |

| Pyruvate kinase | 4 units/mL |

| Lactate dehydrogenase | 4 units/mL |

| ATP | 1 mM (or variable) |

| dTMP | 100 µM (or variable) |

| TMPK enzyme | Variable |

| Data from: nih.gov |

Capillary Electrophoresis for Nucleotide Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like nucleotides. google.comumich.edugoogle.com CE offers advantages such as high speed, excellent resolution, and the requirement for only small sample volumes. umich.edusciex.com In CE, charged molecules are separated based on their electrophoretic mobility in a narrow, buffer-filled capillary under the influence of a high electric field. google.comumich.edu

For nucleotide analysis, CE is often coupled with mass spectrometry (CESI-MS), which provides sensitive and selective detection. sciex.com Methods have been developed for the separation of various nucleotides, including thymidine triphosphate (TTP), with analysis times of less than 10 minutes. sciex.com A study demonstrated the separation of cytidine (B196190) phosphates, ATP, GTP, UTP, and TTP using a CESI-MS system with an ammonium acetate (B1210297) background electrolyte. sciex.com While this study focused on triphosphates, the principle is directly applicable to diphosphates like dTDP. A highly sensitive CE method has also been developed for monitoring nucleotide pyrophosphatase/phosphodiesterase activities using p-nitrophenyl 5'-thymidine monophosphate as a substrate, showcasing the utility of CE in enzymatic assays related to thymidine nucleotides. nih.gov

Radiolabeling and Isotopic Tracing for Metabolic Flux Studies

Radiolabeling and isotopic tracing are powerful techniques used to elucidate metabolic pathways and quantify the flux of metabolites through these pathways in vivo and in vitro. semanticscholar.orgnih.govopenmedscience.com These methods involve introducing isotopically labeled precursors into a biological system and tracking the incorporation of the label into downstream metabolites, such as dTDP.

Use of [¹¹C]Thymidine and [¹⁴C]dTMP in Pathway Elucidation

Radioisotopes such as Carbon-14 (¹⁴C) and Carbon-11 (¹¹C) are commonly used to label thymidine and its derivatives. ugent.beharvard.edu For instance, the kinetics of product formation from labeled thymidine or thymidylate have been examined to understand the biosynthesis of dTTP, a pathway that proceeds through dTDP. semanticscholar.org In such studies, cells or tissue extracts are incubated with a radiolabeled precursor, and at various time points, the reaction is stopped, and the nucleotides are extracted and separated (e.g., by chromatography). The amount of radioactivity in each nucleotide fraction (dTMP, dTDP, dTTP) is then quantified to determine the rate of conversion.

One study used ¹⁴C-labeled thymidine, dTMP, and dTDP to directly assay the activities of the kinases involved in their phosphorylation in tumor extracts. semanticscholar.org Another study used tritium-labeled thymidine (³H-dT) to investigate dTTP synthesis in cells, measuring the stepwise phosphorylation to ³H-dTMP, ³H-dTDP, and ³H-dTTP. nih.gov These tracing experiments are crucial for understanding the dynamics of the dTDP pool and the pathways that contribute to its synthesis. semanticscholar.orgharvard.edu

Molecular Biology Techniques for Studying dTDP-Related Genes and Enzymes

Molecular biology techniques are indispensable for identifying, cloning, and characterizing the genes and enzymes involved in dTDP metabolism. nih.govresearchgate.netresearchgate.netpnas.orgtandfonline.com These approaches allow researchers to study enzyme function, regulation, and structure in detail.

Techniques such as Polymerase Chain Reaction (PCR) are used to amplify the gene encoding an enzyme of interest, for example, thymidylate kinase (tmk), from genomic DNA or a cDNA library. researchgate.net The amplified gene can then be cloned into an expression vector, such as a plasmid, which is introduced into a host organism like E. coli to produce large quantities of the recombinant enzyme for purification and characterization. researchgate.net The molecular cloning of the human thymidine kinase gene and the Brugia malayi thymidylate kinase gene are examples of this approach. nih.govresearchgate.netpnas.orgtandfonline.com